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molecular formula C13H14N2O B7816030 2-Amino-3-(4-methylbenzyloxy)pyridine

2-Amino-3-(4-methylbenzyloxy)pyridine

Cat. No. B7816030
M. Wt: 214.26 g/mol
InChI Key: WMITYVDDMIJATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05409943

Procedure details

A mixture of 2-amino-3-hydroxypyridine (2.7 g, 0.024 mol), dichloromethane (40 ml) and 40% aqueous sodium hydroxide solution (40 ml) was stirred for 5 rains, then 4methylbenzyl bromide (4.51 g, 0.024 mol) and Adogen 464 (3 ml) were added and stirring was continued for 16 hours. The mixture was diluted with water and extracted with dichloromethane (×2), and the combined organic layers dried, evaporated, and triturated with ether. Yield 2.92 g (56%), m.p. 123° 125 ° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.ClCCl.[OH-].[Na+].[CH3:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Br)=[CH:17][CH:16]=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[NH2:1][C:2]1[C:7]([O:8][CH2:14][C:15]2[CH:22]=[CH:21][C:18]([CH3:19])=[CH:17][CH:16]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
4.51 g
Type
reactant
Smiles
CC1=CC=C(CBr)C=C1
Name
Quantity
3 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 rains
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (×2)
CUSTOM
Type
CUSTOM
Details
the combined organic layers dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
triturated with ether
CUSTOM
Type
CUSTOM
Details
Yield 2.92 g (56%), m.p. 123° 125 ° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=NC=CC=C1OCC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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